![molecular formula C15H18O4 B1164223 Chloranthalactone E CAS No. 73215-92-6](/img/structure/B1164223.png)
Chloranthalactone E
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Overview
Description
Chloranthalactone E is part of a family of natural lindenane-type sesquiterpenoids, mainly isolated from the Chloranthaceae family. These compounds have been the focus of various synthetic strategies due to their complex structures and potential bioactivities (Yue et al., 2012).
Synthesis Analysis
The synthesis of Chloranthalactone E and related compounds involves key steps such as substrate-controlled Matteson epoxidation of ketone and highly diastereoselective intramolecular Hodgson cyclopropanation. These steps are crucial for constructing the challenging cis, trans-3/5/6 tricyclic skeleton. Additionally, methodologies for the γ-alkylidenebutenolide ring formation have been developed (Yue et al., 2012).
Molecular Structure Analysis
The structure of Chloranthalactone E, like other lindenane sesquiterpenoids, features a cis, trans-3/5/6 tricyclic skeleton that is a hallmark of this family of compounds. This structure has been elucidated through spectroscopic methods and chemical studies, highlighting its complexity and the challenges in synthetic chemistry (Takeda et al., 1993).
Chemical Reactions and Properties
Chloranthalactone E undergoes various chemical reactions that illustrate its reactivity and the possibility of forming derivatives. For example, organocatalytic asymmetric chlorolactonization has been applied to cyclize certain acids in the presence of N-chlorinated hydantoins, demonstrating the synthetic utility of chlorolactones in producing enantioselective compounds (Whitehead et al., 2010).
Scientific Research Applications
Synthesis and Structural Analysis : Chloranthalactone E, along with other sesquiterpenoids like chloranthalactone A, B, and F, has been isolated from various plants, leading to research in their synthesis and structural analysis. This includes studies on their natural extraction, synthetic strategies, and structural elucidation through spectroscopic methods (Yue et al., 2012).
Pharmacological Properties : Investigations have been conducted into the pharmacological properties of compounds like chloranthalactone B, which has shown potential anti-inflammatory effects in studies. This includes inhibition of nitric oxide production and pro-inflammatory mediators in macrophages, suggesting that similar compounds could have therapeutic applications in inflammatory diseases (Li et al., 2016).
Medicinal Applications : Compounds related to Chloranthalactone E, derived from plants like Chloranthus spp., have been studied for their medicinal applications. This includes the isolation of various sesquiterpenes and the exploration of their potential therapeutic benefits, such as anti-tumor activities (Wu et al., 2007).
Chemical Constituents Study : There have been studies on the chemical constituents of plants containing Chloranthalactone E and related compounds. These studies often aim to identify new compounds and understand their chemical properties, contributing to the broader knowledge of plant-derived chemicals (Chen et al., 2015).
Mechanism of Action
Target of Action
Chloranthalactone E, a labdane diterpene, is primarily known to target nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages . Nitric oxide is a crucial signaling molecule involved in numerous physiological and pathological processes. It plays a significant role in the immune system, where it acts as a cytotoxic agent during immune responses .
Mode of Action
It is known to inhibit no production in lps-activated raw 2647 macrophages . This suggests that Chloranthalactone E may interact with the enzymes or pathways involved in NO synthesis, leading to a decrease in NO production.
Result of Action
The primary known result of Chloranthalactone E’s action is the inhibition of NO production in LPS-activated RAW 264.7 macrophages . By inhibiting NO production, Chloranthalactone E may modulate immune responses and exhibit anti-inflammatory effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S,7R,8S,9S,10R,12S)-7,8-dihydroxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-6-8-4-11(8)14(3)9(6)5-10-7(2)12(16)19-15(10,18)13(14)17/h8-9,11,13,17-18H,1,4-5H2,2-3H3/t8-,9+,11-,13+,14-,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLXBYGPGVKTBK-NRLMIDHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)C4CC4C3(C(C2(OC1=O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@@H]([C@@]2(OC1=O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloranthalactone E |
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